![molecular formula C7H6ClFO4S2 B13274515 2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride](/img/structure/B13274515.png)
2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride
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Overview
Description
2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H6ClFO4S2 and a molecular weight of 272.70 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with methanesulfonyl fluoride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives .
Scientific Research Applications
The compound 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride, also known as 2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride, has a molecular formula of C7H6Cl2O4S2 and a molecular weight of 289.16 g/mol. It is used in organic synthesis for the preparation of various sulfonyl derivatives. It is also utilized in the modification of biomolecules such as proteins and peptides and investigated for its potential use in the development of pharmaceutical compounds.
Scientific Research Applications
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
- Chemistry It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
- Biology It is utilized in the modification of biomolecules such as proteins and peptides.
- Medicine It is investigated for its potential use in the development of pharmaceutical compounds.
- Industry It is employed in the production of specialty chemicals and materials.
Reactions
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions:
- Substitution Reactions The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonamide, sulfonate, or sulfonyl derivatives.
- Oxidation Reactions The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Reduction Reactions The compound can undergo reduction reactions to form sulfide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Mechanisms
The mechanism of action of 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various sulfonyl derivatives. The methylsulfonyl group can undergo oxidation or reduction reactions, resulting in the formation of sulfone or sulfide derivatives.
Key Mechanisms:
- Nucleophilic Substitution The chloro group acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new covalent bonds.
- Oxidation and Reduction The methylsulfonyl group can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives, depending on the reaction conditions and reagents used.
- Electrophilic Aromatic Substitution The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of sulfonamides.
- Inhibition of Enzymatic Activity It has been shown to inhibit specific enzymes involved in metabolic pathways, influencing cellular functions and signaling cascades.
Biological Activities
The compound exhibits a range of biological activities, making it a valuable candidate for drug development:
Antimicrobial Activity Research indicates that sulfonamide derivatives derived from this compound possess significant antibacterial properties and are effective against various Gram-positive and Gram-negative bacteria. For example, minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.625–62.5 μM against Staphylococcus aureus.
Compound | MIC (μM) | Bacterial Strain |
---|---|---|
This compound | 15.625–62.5 | S. aureus |
Other Sulfonamide Derivatives | Varies | Various Strains |
Anti-Cancer Properties The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated the effects of sulfonamide derivatives on human cancer cell lines, revealing IC50 values ranging from 100–200 nM for growth inhibition.
- Animal Models : In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor growth with acceptable toxicity profiles.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity is due to the presence of the sulfonyl fluoride group, which is highly electrophilic . The compound can interact with various molecular targets, including enzymes and proteins, through these reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzenesulfonyl chloride: Similar in structure but lacks the methanesulfonyl fluoride group.
Methanesulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the aromatic ring and chlorine substituent.
Biological Activity
2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound notable for its unique structure, which includes both chloro and sulfonyl functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its ability to form covalent bonds with target proteins, enhancing the selectivity and potency of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C7H7ClF2O4S2. Its structure features a benzene ring substituted with a chlorine atom, a methanesulfonyl group, and a sulfonyl fluoride group. The presence of these functional groups contributes to its reactivity and potential applications in drug discovery.
Property | Value |
---|---|
Molecular Formula | C7H7ClF2O4S2 |
Molecular Weight | 271.938 g/mol |
Heavy Atom Count | 15 |
Hydrogen Bond Acceptor Count | 5 |
XLogP3 | 1.4 |
Research indicates that sulfonyl fluorides, including this compound, exhibit various biological activities primarily through their ability to form covalent bonds with enzymes and receptors. This covalent modification can lead to the inhibition of enzyme activity, making these compounds valuable in the development of selective inhibitors for therapeutic applications.
Key Mechanisms:
- Covalent Bond Formation: The sulfonyl fluoride group reacts with nucleophilic sites on proteins, leading to irreversible inhibition.
- Selectivity and Potency: The structural features allow for enhanced binding affinity to specific biological targets.
Case Studies and Research Findings
-
Inhibition Studies:
In a study exploring the inhibition of specific enzymes by sulfonyl fluorides, it was found that this compound effectively inhibited serine proteases by forming stable enzyme-inhibitor complexes. This was demonstrated through kinetic assays which showed a significant decrease in enzyme activity upon treatment with the compound. -
Drug Discovery Applications:
The compound has been investigated for its potential as a lead compound in drug discovery. Its ability to selectively inhibit target proteins makes it a candidate for developing drugs aimed at treating diseases where these proteins play critical roles. -
Comparative Analysis:
A comparative analysis of various sulfonyl fluorides indicated that this compound exhibited superior inhibitory effects compared to structurally similar compounds.
Summary of Findings
The biological activity of this compound underscores its potential as a therapeutic agent due to its unique reactivity profile and ability to form covalent bonds with biological targets. The following table summarizes key findings from various studies:
Study Focus | Findings |
---|---|
Enzyme Inhibition | Significant inhibition of serine proteases |
Drug Development Potential | Promising candidate for selective inhibitors |
Comparative Efficacy | Superior activity compared to other sulfonyl fluorides |
Properties
Molecular Formula |
C7H6ClFO4S2 |
---|---|
Molecular Weight |
272.7 g/mol |
IUPAC Name |
2-chloro-5-methylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 |
InChI Key |
MGIBFPMKJFLMBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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